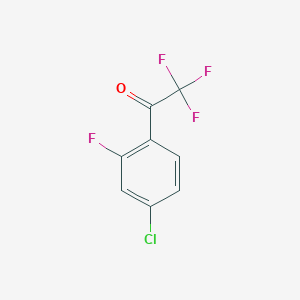

4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone

Description

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAPDKROUMAHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645226 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886370-99-6 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886370-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone: A Keystone Intermediate in Modern Chemistry

This guide provides a comprehensive technical overview of 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone (CAS 321-37-9), a halogenated aromatic ketone of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and applications, offering field-proven insights into its utility as a critical building block.

Strategic Importance and Physicochemical Profile

This compound is a strategically designed molecule whose value lies in the unique interplay of its substituents. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, significantly enhances the electrophilicity of the adjacent carbonyl carbon. This increased reactivity makes it a prime target for nucleophilic attack, a cornerstone of many synthetic transformations.[1][2] Furthermore, the presence of both chlorine and fluorine atoms on the aromatic ring provides multiple handles for further functionalization and modulates the compound's steric and electronic properties, which can be crucial for optimizing biological activity and pharmacokinetic profiles in drug and pesticide discovery.[1]

This compound typically appears as a white to almost white powder or lump and is sparingly soluble in water.[1][2] Its physical properties are summarized in the table below, compiled from various chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 321-37-9 | [3][4][5] |

| Molecular Formula | C₈H₄ClF₃O | [2][3] |

| Molecular Weight | 208.56 g/mol | [1][3] |

| Melting Point | 24-26 °C (lit.) | [4][5][6] |

| Boiling Point | 180-183 °C (lit.) | [4][5][6] |

| Density | 1.398 g/mL at 25 °C (lit.) | [4][5][6] |

| Refractive Index (n20/D) | 1.489 (lit.) | [4][5][6] |

Synthesis and Purification: A Practical Approach

The synthesis of aryl trifluoromethyl ketones like this compound can be approached through several established methodologies. The two most prominent are the Friedel-Crafts acylation and the addition of an organometallic reagent to a trifluoroacetylating agent.

Synthesis via Grignard Reaction: A Protocol Analysis

The logical workflow for this synthesis is outlined below:

Caption: Grignard-based synthesis workflow for aryl trifluoromethyl ketones.

Experimental Protocol (Adapted from a similar synthesis)

-

Step 1: Grignard Reagent Formation. In a flame-dried, three-necked flask under an inert nitrogen atmosphere, place magnesium turnings. Add anhydrous tetrahydrofuran (THF). A solution of the appropriate starting material, such as 1-bromo-4-chloro-2-fluorobenzene in anhydrous THF, is then added dropwise to initiate the formation of the Grignard reagent (4-chloro-2-fluorophenylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.

-

Causality: The use of flame-dried glassware and an inert atmosphere is critical. Grignard reagents are potent nucleophiles and strong bases, readily quenched by protic sources like water. Anhydrous THF is the solvent of choice as the ether oxygens coordinate to the magnesium, stabilizing the Grignard reagent in solution.

-

Step 2: Trifluoroacetylation. The freshly prepared Grignard reagent solution is cooled significantly (e.g., to -60 °C) in a dry ice/acetone bath. A solution of ethyl trifluoroacetate in anhydrous THF is then added slowly, maintaining the low temperature. The reaction is stirred at this temperature for a period before being allowed to warm to room temperature.

-

Causality: The low temperature is crucial to control the reactivity of the Grignard reagent and prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the ketone product. Ethyl trifluoroacetate serves as an efficient trifluoroacetylating agent.

-

Step 3: Aqueous Workup. The reaction mixture is carefully poured into a mixture of crushed ice and dilute hydrochloric acid. This step protonates the intermediate alkoxide to form the final ketone product and quenches any remaining Grignard reagent.

-

Step 4: Extraction and Purification. The product is extracted from the aqueous layer using an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

-

Causality: Vacuum distillation is an effective purification method for this compound due to its relatively high boiling point, allowing for the separation from lower-boiling impurities under reduced pressure to prevent thermal decomposition.[7]

Spectroscopic Characterization: The Fingerprint of a Molecule

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the fluorine-proton couplings. The aromatic region would likely show three distinct signals corresponding to the protons on the substituted benzene ring. The splitting patterns will be influenced by both ortho and meta H-H couplings, as well as H-F couplings.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon, the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling), and the aromatic carbons. The aromatic carbon signals will exhibit splitting due to C-F couplings, providing valuable structural information.

-

¹⁹F NMR: This is a critical technique for any fluorinated compound. A strong singlet is expected for the -CF₃ group. A separate signal will be present for the fluorine atom on the aromatic ring, with its chemical shift and coupling constants providing confirmation of its position.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch, typically in the region of 1700-1730 cm⁻¹. Strong C-F stretching bands will also be prominent, usually in the 1100-1300 cm⁻¹ region.[8][9]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. A key fragment would likely correspond to the loss of the trifluoromethyl group ([M-CF₃]⁺) and the formation of the 4-chloro-2-fluorobenzoyl cation. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragments.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is governed by the highly electrophilic nature of its carbonyl carbon. This makes it an excellent substrate for a variety of nucleophilic addition reactions.

Caption: General nucleophilic addition to the trifluoromethyl ketone.

-

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting chiral alcohol can be a valuable building block for further synthesis.

-

Grignard and Organolithium Additions: Reaction with Grignard reagents or organolithium compounds will yield tertiary alcohols, providing a straightforward method to introduce further carbon-based complexity into the molecule.

-

Wittig and Related Reactions: The carbonyl group can undergo olefination reactions, such as the Wittig reaction, to form alkenes.

The electron-withdrawing trifluoromethyl group not only activates the carbonyl for addition but also stabilizes the resulting alkoxide intermediate, often leading to clean and high-yielding reactions.

Applications in Drug Discovery and Agrochemicals

Aryl trifluoromethyl ketones are highly valued intermediates in the pharmaceutical and agrochemical industries.[1] The trifluoromethyl group is often incorporated into bioactive molecules to enhance metabolic stability, binding affinity, and cell membrane permeability.

While specific drugs derived directly from this compound are not prominently cited, its structural motifs are highly relevant. For example, the closely related intermediate, 3',5'-dichloro-2,2,2-trifluoroacetophenone, is a key building block in the synthesis of Fluralaner , a potent insecticide and acaricide used in veterinary medicine to control flea and tick infestations in dogs and cats.[10][11]

The synthesis of Fluralaner involves a condensation reaction where the trifluoromethyl ketone is a crucial electrophile.[10] This highlights the industrial importance of this class of compounds and suggests that this compound is a valuable precursor for the development of new pesticides and herbicides.[1] Its application also extends to the synthesis of anti-inflammatory and analgesic drug candidates.[1]

Safety and Handling

As with any active chemical reagent, proper handling of this compound is essential. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Avoid generating dust.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its enhanced reactivity, driven by the trifluoromethyl group, combined with the synthetic versatility offered by its halogenated aromatic ring, makes it a highly valuable intermediate. For researchers in medicinal chemistry and agrochemical development, a thorough understanding of its synthesis, characterization, and reactivity is key to unlocking its potential in the creation of novel, high-value compounds that can address critical challenges in health and agriculture.

References

- US20250214950A1 - Method for preparing fluralaner - Google Patents.

- WO2021122356A1 - Process for preparing fluralaner - Google Patents.

- WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents.

-

Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available at: [Link]

-

Bluecrystal Chem-Union. 4'-Chloro-2,2,2-trifluoroacetophenone CAS NO.321-37-9. Available at: [Link]

-

Allfluoro Pharmaceutical Co., Ltd. 4'-Chloro-2,2,2-trifluoroacetophenone,321-37-9. Available at: [Link]

- CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents.

-

PubChem. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905. Available at: [Link]

- Journal of Organic Chemistry. Enantioselective reduction of aryl trifluoromethyl ketones with BINAL-H. A preparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol. (Note: A specific URL was not provided in the search results, but the reference to the journal and title is noted).

-

Journal of the American Chemical Society. Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Available at: [Link]

-

IUCr Journals. Crystal packing analysis of in situ cryocrystallized 2,2,2-trifluoroacetophenone. Available at: [Link]

-

University of Wisconsin-Platteville. Nucleophilic Addition to the Carbonyl Group I. Available at: [Link]

-

NIST WebBook. α-Chloro-p-fluoroacetophenone. Available at: [Link]

-

SpectraBase. 4-Fluoroacetophenone - Optional[Near IR] - Spectrum. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE. Available at: [Link]

-

Oakwood Chemical. 4'-Chloro-2, 2, 2-trifluoroacetophenone, min 97% (GC), 100 grams. Available at: [Link]

-

J&K Scientific. 4'-Chloro-2,2,2-trifluoroacetophenone, 98% | 321-37-9. Available at: [Link]

-

ACS Publications. 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. Available at: [Link]

-

CAS Common Chemistry. 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. Available at: [Link]

-

NIST WebBook. Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-. Available at: [Link]

- CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google Patents.

-

IUCrData. Crystal packing analysis of in situ cryocrystallized 2,2,2-trifluoroacetophenone. Available at: [Link]

- ChemRxiv. Defluorinative Carboimination of Trifluoromethyl Ketones. (Note: A specific URL was not provided in the search results, but the reference to the preprint server and title is noted).

-

Patsnap Eureka. Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor. Available at: [Link]

-

NIST WebBook. Ethanone, 1-(4-chlorophenyl)-. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE | 321-37-9 [chemicalbook.com]

- 5. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE CAS#: 321-37-9 [m.chemicalbook.com]

- 6. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

- 8. Trifluoroacetophenone(434-45-7) IR2 [m.chemicalbook.com]

- 9. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

physical and chemical properties of 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone

An In-depth Technical Guide to the Physicochemical Properties of 4'-Chloro-2,2,2-trifluoroacetophenone and the Predicted Influence of 2'-Fluoro Substitution

Abstract

Halogenated and trifluoromethylated acetophenones are pivotal structural motifs in modern medicinal chemistry and materials science. Their unique electronic properties confer enhanced metabolic stability, binding affinity, and lipophilicity, making them valuable intermediates in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] This guide focuses on the physical and chemical properties of 4'-Chloro-2,2,2-trifluoroacetophenone (CAS No. 321-37-9), a commercially available and well-characterized building block. Due to the limited availability of public data on its 2'-fluoro analog, 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone, this document will use the former as a foundational model. We will provide a comprehensive overview of its known properties and then, based on established principles of physical organic chemistry, offer a predictive analysis of the physicochemical impact of introducing a fluorine atom at the 2'-position of the phenyl ring. This dual approach provides researchers and drug development professionals with both a robust dataset for a key intermediate and a reasoned theoretical framework for a related, novel compound.

Core Profile: 4'-Chloro-2,2,2-trifluoroacetophenone

This section details the established properties of 4'-Chloro-2,2,2-trifluoroacetophenone, which serves as our primary reference compound.

Chemical Identity and Structure

This aromatic ketone is characterized by a phenyl ring substituted with a chlorine atom at the para-position and a trifluoroacetyl group.[3] The strong electron-withdrawing nature of both the trifluoromethyl and chloro substituents significantly influences the molecule's reactivity.[1][3]

Caption: Structure of 4'-Chloro-2,2,2-trifluoroacetophenone.

Physical Properties

The compound is typically a white to off-white solid at room temperature.[1][3] Its key physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 321-37-9 | [4][5] |

| Molecular Formula | C₈H₄ClF₃O | [1][3] |

| Molecular Weight | 208.56 g/mol | [1][4] |

| Melting Point | 24-26 °C | [4][5][6] |

| Boiling Point | 180-183 °C | [1][4][5] |

| Density | 1.398 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.489 | [4][5] |

| Flash Point | 78 °C (172.4 °F) - closed cup | [4] |

| Appearance | White to almost white powder or lump | [1] |

Chemical Reactivity and Characteristics

The chemical behavior of 4'-Chloro-2,2,2-trifluoroacetophenone is dominated by the highly electrophilic nature of the carbonyl carbon.

-

High Reactivity: The presence of the potent electron-withdrawing trifluoromethyl group (-CF₃) significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][3] This heightened reactivity makes it a valuable intermediate for constructing more complex molecules.[3]

-

Synthetic Utility: It serves as a crucial building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and agrochemicals like herbicides and pesticides.[1][3]

-

Complex Formation: It has been noted to form a 1:2 complex with alpha-cyclodextrin, a characteristic that can be exploited in formulation science and delivery systems.[4][5][7][8]

Predictive Analysis: The Influence of 2'-Fluoro Substitution

Electronic Effects of Aromatic Substituents

The properties of a substituted benzene ring are governed by the interplay of inductive and resonance effects of its substituents.

-

Inductive Effect (I): This is the withdrawal or donation of electron density through the sigma (σ) bonds. Halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I).

-

Resonance Effect (R): This involves the donation or withdrawal of electron density through the pi (π) system via lone pairs or p-orbitals. Halogens have lone pairs and can exert a weak electron-donating resonance effect (+R).

For halogens, the -I effect typically outweighs the +R effect, making them deactivating groups for electrophilic aromatic substitution.

Caption: Dominance of the inductive effect for halogen substituents.

Predicted Impact on Physicochemical Properties

The introduction of a 2'-fluoro group to our reference compound would likely modulate its properties as follows:

-

Molecular Weight and Polarity: The molecular weight would increase from 208.56 to approximately 226.55 g/mol . The C-F bond is highly polar, which would increase the overall dipole moment and polarity of the molecule.

-

Melting and Boiling Points: The increased molecular weight and polarity would lead to stronger intermolecular forces (dipole-dipole interactions). Consequently, both the melting point and boiling point of the 2'-fluoro analog are expected to be higher than those of the parent compound.

-

Reactivity of the Carbonyl Group: The 2'-fluoro substituent would exert a powerful -I effect, further withdrawing electron density from the aromatic ring and, by extension, from the carbonyl carbon. This would render the carbonyl group even more electrophilic and thus more reactive towards nucleophiles. This enhanced reactivity is a critical consideration in drug design, especially for enzyme inhibitors that form covalent or semi-covalent adducts.[9]

Applications in Research and Drug Development

The utility of 4'-Chloro-2,2,2-trifluoroacetophenone as a synthetic intermediate provides a clear blueprint for the potential applications of its 2'-fluoro derivative.

-

Pharmaceutical Development: As a key intermediate, this class of compounds is integral to synthesizing drugs, including anti-inflammatory and analgesic agents.[1] The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[10]

-

Agrochemical Formulations: It is used to produce potent herbicides and pesticides.[1] The trifluoromethyl group is a common feature in many successful agrochemicals.

-

Materials Science: These molecules are applied in creating specialty polymers and coatings that require high chemical resistance and thermal stability.[1][10]

-

Fluorinated Compounds Research: The trifluoromethyl group provides a unique probe for developing novel fluorinated compounds with potentially improved biological activity and stability.[1]

Methodologies and Safety Protocols

Proposed Synthetic Pathway

While a specific, validated synthesis for this compound is not published, a viable route can be proposed based on standard organometallic reactions. A Grignard reaction is a classic and effective method for forming carbon-carbon bonds by acylating an organometallic reagent.

Disclaimer: This is a conceptual protocol and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

Objective: To synthesize this compound from 1-bromo-4-chloro-2-fluorobenzene.

Step-by-Step Protocol:

-

Grignard Reagent Formation:

-

In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), add magnesium turnings.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Slowly add a solution of 1-bromo-4-chloro-2-fluorobenzene in anhydrous THF to initiate the reaction. A small crystal of iodine may be used as an initiator.

-

Maintain a gentle reflux until all the magnesium has been consumed, resulting in the formation of the Grignard reagent, (4-chloro-2-fluorophenyl)magnesium bromide.

-

-

Acylation:

-

In a separate flame-dried flask, prepare a solution of an acylating agent such as ethyl trifluoroacetate in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.[11]

-

Slowly add the prepared Grignard reagent to the cold ethyl trifluoroacetate solution via cannula, keeping the internal temperature below -65 °C.[11]

-

-

Quenching and Work-up:

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[11]

-

Purify the crude product using column chromatography or distillation to obtain the final this compound.

-

Caption: Proposed workflow for the synthesis of the target compound.

Safety and Handling

Based on the data for 4'-Chloro-2,2,2-trifluoroacetophenone, the following safety precautions are mandated. The 2'-fluoro derivative should be handled with equivalent or greater care.

| Hazard Type | GHS Classification & Codes | Precautionary Measures (P-codes) |

| Health Hazards | Skin Irritant (Category 2), H315Eye Irritant (Category 2), H319Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System, H335 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Physical Hazards | Combustible Solid | Store in a cool, dry, well-ventilated place. Keep away from heat and open flames. |

| Personal Protective Equipment (PPE) | N95 (US) dust mask, chemical safety goggles, protective gloves. | Use only in a well-ventilated area or under a chemical fume hood. |

Data sourced from Sigma-Aldrich safety information.[4][6]

Conclusion

4'-Chloro-2,2,2-trifluoroacetophenone is a versatile and reactive intermediate with well-defined physical and chemical properties. Its utility in synthesizing high-value compounds for the pharmaceutical and agrochemical industries is firmly established. While its 2'-fluoro analog remains less characterized in public literature, a predictive analysis based on fundamental electronic effects suggests it would be a more polar molecule with a more electrophilic carbonyl center. This enhanced reactivity could be a significant asset in the design of targeted covalent inhibitors or other complex molecular architectures. Further experimental validation of the properties and synthetic routes for this compound is warranted and would provide a valuable new tool for chemists in drug discovery and materials science.

References

-

J&K Scientific. 4'-Chloro-2,2,2-trifluoroacetophenone, 98% | 321-37-9. [Link]

-

Autechaux, S. Innovate with Fluorine: Applications of 4-Amino-2,2,2-trifluoroacetophenone. [Link]

-

Capot Chemical. material safety data sheet. [Link]

-

PubChem. 2,2,2-Trifluoroacetophenone. [Link]

-

Eureka | Patsnap. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. [Link]

-

Oakwood Chemical. 4'-Chloro-2,2,2-trifluoroacetophenone. [Link]

-

Pathan, M. K., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

NIST. Ethanone, 2,2,2-trifluoro-1-phenyl-. [Link]

-

ResearchGate. Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone.... [Link]

- Google Patents. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. 4′-クロロ-2,2,2-トリフルオロアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE CAS#: 321-37-9 [m.chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE | 321-37-9 [chemicalbook.com]

- 8. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone: A Keystone Intermediate in Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone, a halogenated aromatic ketone of significant interest in the pharmaceutical and agrochemical industries. We will delve into its molecular structure, physicochemical properties, synthesis protocols, and its applications as a critical building block in the creation of complex molecules. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis and drug discovery.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₃ClF₄O, is a solid at room temperature.[1][2] Its structure is characterized by a phenyl ring substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position. This substituted aromatic ring is attached to a carbonyl group, which is in turn bonded to a trifluoromethyl group.

The presence of multiple halogen substituents significantly influences the molecule's electronic properties and reactivity. The trifluoromethyl group, being a strong electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3] The chlorine and fluorine atoms on the aromatic ring also contribute to the overall electronic landscape of the molecule through a combination of inductive and mesomeric effects.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Reference(s) |

| CAS Number | 321-37-9 | [1][4] |

| Molecular Formula | C₈H₄ClF₃O | [1][4] |

| Molecular Weight | 208.56 g/mol | [2][4] |

| Appearance | White to off-white or pale yellow solid | [5] |

| Melting Point | 24-26 °C | [2] |

| Boiling Point | 180-183 °C | [2] |

| Density | 1.398 g/mL at 25 °C | [2] |

Below is a 2D representation of the molecular structure of this compound.

Caption: Synthetic workflow for 4'-substituted-2,2,2-trifluoroacetophenones.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. [5]The incorporation of fluorine and chlorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties. [6] Pharmaceutical Applications:

This class of compounds serves as a key building block for various therapeutic agents. For instance, it is utilized in the synthesis of anti-inflammatory and analgesic drugs. [5]The trifluoromethyl ketone moiety is a known pharmacophore that can act as an inhibitor for various enzymes.

Agrochemical Applications:

In the agrochemical industry, this compound is used in the production of herbicides and pesticides. [5]The presence of halogens often imparts increased efficacy and stability to these crop protection agents.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the potential for substitution reactions on the aromatic ring.

-

Nucleophilic Addition to the Carbonyl Group: The strong electron-withdrawing effect of the adjacent trifluoromethyl group makes the carbonyl carbon highly electrophilic and prone to attack by nucleophiles. This is a key reaction for building more complex molecular scaffolds.

-

Aromatic Substitution: The chlorine and fluorine atoms on the aromatic ring influence its reactivity towards electrophilic and nucleophilic aromatic substitution reactions. The fluorine atom at the 2-position can exert both a strong inductive electron-withdrawing effect and a weaker mesomeric electron-donating effect, while the chlorine at the 4-position primarily acts as an electron-withdrawing group via induction. [3]

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and use personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

-

ResearchGate. Conformational property of 2′-fluoroacetophenone derivatives. [Link]

-

ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

-

FAO AGRIS. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. [Link]

-

PubMed. Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings. [Link]

-

PubChem. 2,2,2-Trifluoroacetophenone. [Link]

- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

NIST WebBook. α-Chloro-p-fluoroacetophenone. [Link]

-

SpectraBase. 4-Fluoroacetophenone - Optional[Near IR] - Spectrum. [Link]

-

Chongqing Chemdad Co. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ResearchGate. Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. [Link]

Sources

- 1. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone synthesis - chemicalbook [chemicalbook.com]

- 2. 1-(4-chlorophenyl)-2,2,2-trifluoroethanone - CAS:321-37-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | 1190865-44-1 [chemicalbook.com]

- 6. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone

Introduction: The Significance of a Trifluoromethylated Ketone

4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone of significant interest in the fields of pharmaceutical and agrochemical research. The presence of a trifluoromethyl group (-CF3) dramatically influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a highly desirable building block in the synthesis of novel bioactive compounds.[1] This guide provides a comprehensive overview of a robust synthetic route to this valuable intermediate, delving into the underlying chemical principles, a detailed experimental protocol, and critical safety considerations.

Strategic Approach to Synthesis: The Grignard Reaction Pathway

While several synthetic strategies could be envisioned for the preparation of this compound, the Grignard reaction offers a reliable and well-established method for the formation of the crucial carbon-carbon bond between the aromatic ring and the trifluoroacetyl group. This approach involves the formation of an organomagnesium halide (Grignard reagent) from a corresponding aryl halide, followed by its nucleophilic addition to a suitable trifluoroacetylating agent.

An alternative pathway, the Friedel-Crafts acylation, is a classic method for synthesizing aromatic ketones.[2][3] This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2] However, for trifluoroacetylation, the strong electron-withdrawing nature of the trifluoromethyl group can deactivate the acylating agent and complicate the reaction. Therefore, the Grignard approach is often preferred for its efficiency and milder reaction conditions.

Reaction Mechanism: A Step-by-Step Look

The synthesis of this compound via the Grignard reaction can be dissected into two primary stages:

-

Formation of the Grignard Reagent: The process begins with the reaction of an appropriate aryl halide, in this case, 1-bromo-4-chloro-2-fluorobenzene, with magnesium metal in an ethereal solvent such as tetrahydrofuran (THF). The magnesium inserts into the carbon-bromine bond, forming 4-chloro-2-fluorophenylmagnesium bromide.

-

Nucleophilic Acylation: The newly formed Grignard reagent acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of a trifluoroacetylating agent, such as ethyl trifluoroacetate. This addition reaction forms a tetrahedral intermediate which, upon acidic workup, collapses to yield the desired product, this compound.

Visualizing the Synthesis: A Graphviz Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 4-chloro-α,α,α-trifluoroacetophenone and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.[4]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 1-Bromo-4-chloro-2-fluorobenzene | C₆H₃BrClF | 209.45 | 20.95 g (0.1 mol) |

| Magnesium Turnings | Mg | 24.31 | 2.67 g (0.11 mol) |

| Ethyl Trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 15.63 g (0.11 mol) |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |

Step-by-Step Procedure

-

Preparation of the Grignard Reagent:

-

In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add the magnesium turnings.

-

Under a gentle stream of nitrogen, add approximately 50 mL of anhydrous THF to the flask.

-

In the dropping funnel, prepare a solution of 1-bromo-4-chloro-2-fluorobenzene in 150 mL of anhydrous THF.

-

Add a small portion (approximately 10 mL) of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

Cool the freshly prepared Grignard reagent solution to -60 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of ethyl trifluoroacetate in 50 mL of anhydrous THF.

-

Add the ethyl trifluoroacetate solution dropwise to the cooled Grignard reagent solution, maintaining the temperature below -50 °C.

-

After the addition is complete, stir the reaction mixture at -60 °C for 1 hour.

-

-

Workup and Purification:

-

Allow the reaction mixture to slowly warm to room temperature.

-

Pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a clear liquid or low-melting solid.

-

Safety and Handling

-

Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Trifluoroacetic Anhydride: While this protocol uses ethyl trifluoroacetate, a related reagent, trifluoroacetic anhydride, is highly corrosive and reacts violently with water.[5][6] Handle with extreme care in a fume hood.

-

Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling these chemicals.

Conclusion

The synthesis of this compound via a Grignard reaction is a robust and efficient method for obtaining this valuable building block. Careful control of reaction conditions, particularly temperature and moisture exclusion, is paramount to achieving a high yield of the desired product. This guide provides the necessary theoretical framework and practical steps for researchers to successfully synthesize this important compound for their drug discovery and development endeavors.

References

-

PrepChem. (n.d.). Synthesis of 4-chloro-α,α,α-trifluoroacetophenone. Retrieved from [Link]

- Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.

- Google Patents. (n.d.). US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.

-

ResearchGate. (n.d.). Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

- Google Patents. (n.d.). CN107141212A - The preparation method of 2- chloros -4 '-fluoro acetophenone.

- Google Patents. (n.d.). CN113248354A - Synthetic method of fluoroacetophenone.

-

Patsnap. (n.d.). Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Retrieved from [Link]

- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.

-

Pearson+. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the.... Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2005, January 30). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from [Link]

-

YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 6. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone safety data sheet

An In-Depth Technical Guide to the Safe Handling of 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone

As researchers and professionals in drug development, our work with novel chemical entities is foundational to innovation. However, with great potential comes the responsibility of ensuring safety. This guide provides a comprehensive overview of the safety considerations for this compound, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights and protocols.

Chemical Identity and Physicochemical Properties

This compound is an aromatic ketone that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is enhanced by the presence of a trifluoromethyl group.[1]

| Property | Value | Source |

| CAS Number | 321-37-9 | [1][2][3] |

| Molecular Formula | C8H4ClF3O | [1][4] |

| Molecular Weight | 208.56 g/mol | [1][2] |

| Appearance | White to almost white solid/lump | [1][4] |

| Melting Point | 24-26 °C | [2][3] |

| Boiling Point | 180-183 °C | [2][3] |

| Density | 1.398 g/mL at 25 °C | [2][3] |

| Flash Point | 78 °C (172.4 °F) - closed cup | [2] |

| Solubility | Sparingly soluble in water | [4] |

Understanding these properties is crucial for safe handling. The relatively low melting point indicates that it can be a solid or liquid at ambient laboratory temperatures, which will affect handling procedures. Its combustible nature, as indicated by the flash point, requires that it be kept away from ignition sources.[2]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][5]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][5]

The signal word for this chemical is "Warning" .[2][5]

Caption: GHS Pictogram for this compound.

Precautionary Measures and Protocols

A thorough risk assessment should be conducted before handling this compound. The following precautionary statements from the GHS provide a foundation for safe handling protocols:

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Engineering Controls and Personal Protective Equipment (PPE)

The principle of the hierarchy of controls should be applied to minimize exposure.

Caption: The Hierarchy of Controls for managing chemical exposure.

For this compound, the following should be implemented:

-

Engineering Controls : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[5][6][7] Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[2][5][6]

-

Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.[2][5][7]

-

Respiratory Protection : If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.[5][7]

-

First-Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[5][7]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, seek medical advice.[2]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[4][5] If eye irritation persists, seek medical attention.[4]

-

Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting : This compound is combustible.[2]

-

Accidental Release :

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

For spills, absorb the material with an inert substance like sand or vermiculite.[7]

-

Collect the absorbed material into a closed container for proper disposal.[5][7]

-

Prevent the material from entering drains or waterways.[5][6]

-

Handling, Storage, and Disposal

-

Handling : Wash hands thoroughly after handling.[5] Avoid contact with skin, eyes, and clothing.[9]

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5] Store locked up.[5]

-

Disposal : Dispose of this chemical and its container at an approved waste disposal facility, in accordance with local, state, and federal regulations.[5]

Stability and Reactivity

-

Reactivity : This compound is generally stable under recommended storage conditions.[10] The presence of electron-withdrawing groups suggests high reactivity in certain chemical syntheses.[4]

-

Incompatible Materials : Avoid strong oxidizing agents.[8]

-

Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[8]

This guide is intended to supplement, not replace, the official Safety Data Sheet provided by the manufacturer. Always consult the most current SDS for your specific product and follow all institutional safety protocols.

References

-

Capot Chemical. Material Safety Data Sheet. [Link]

-

Hazardous Chemical Information System (HCIS). Acetophenone. [Link]

-

Oakwood Chemical. MSDS MATERIAL SAFETY DATA SHEET. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Safety First: Handling 3'-Chloro-2,2,2-trifluoroacetophenone (CAS 321-31-3). [Link]

-

Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. [Link]

-

New Jersey Department of Health. Acetophenone - Hazardous Substance Fact Sheet. [Link]

-

Loba Chemie. ACETOPHENONE AR. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE CAS#: 321-37-9 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. capotchem.com [capotchem.com]

- 7. nbinno.com [nbinno.com]

- 8. oakwoodchemical.com [oakwoodchemical.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. lobachemie.com [lobachemie.com]

A Technical Guide to the Spectral Analysis of 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone

This document provides a comprehensive technical overview of the anticipated spectral characteristics of 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone. As a valuable building block in pharmaceutical and agrochemical research, a thorough understanding of its spectral properties is crucial for its synthesis, characterization, and quality control. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, grounded in fundamental principles of spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique substitution pattern on the aromatic ring, which, along with the trifluoroacetyl group, gives rise to a distinct and predictable spectral fingerprint. The presence of chloro, fluoro, and trifluoromethyl groups introduces significant electronic and steric effects that are directly observable in its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the chlorine, fluorine, and trifluoroacetyl substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3' | 7.8 - 8.0 | dd | J(H-3', H-5') ≈ 2.5 Hz, J(H-3', F-2') ≈ 8-10 Hz |

| H-5' | 7.5 - 7.7 | ddd | J(H-5', H-6') ≈ 8-9 Hz, J(H-5', H-3') ≈ 2.5 Hz, J(H-5', F-2') ≈ 5-6 Hz |

| H-6' | 7.3 - 7.5 | t | J(H-6', H-5') ≈ 8-9 Hz, J(H-6', F-2') ≈ 8-9 Hz |

Causality Behind Predictions:

-

The trifluoroacetyl group is strongly electron-withdrawing, deshielding the adjacent aromatic protons and shifting them downfield.

-

The fluorine at the 2'-position will exhibit through-space coupling to the neighboring protons, particularly H-3' and H-6'.

-

The chlorine at the 4'-position will have a moderate electron-withdrawing effect, influencing the chemical shifts of the adjacent protons.

-

The coupling patterns arise from spin-spin interactions between neighboring non-equivalent protons and the fluorine atom.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be significantly affected by the attached electronegative atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | 180 - 185 | q |

| CF₃ | 115 - 120 | q |

| C-1' | 125 - 130 | d |

| C-2' | 160 - 165 | d |

| C-3' | 120 - 125 | d |

| C-4' | 135 - 140 | s |

| C-5' | 130 - 135 | s |

| C-6' | 115 - 120 | d |

Causality Behind Predictions:

-

The carbonyl carbon (C=O) will be significantly deshielded and appear at a low field, split into a quartet by the three fluorine atoms of the CF₃ group.

-

The trifluoromethyl carbon (CF₃) will also be a quartet with a large one-bond C-F coupling constant.

-

The carbon directly attached to the fluorine (C-2') will show a large one-bond C-F coupling and appear at a very downfield position due to the high electronegativity of fluorine.

-

Other aromatic carbons will exhibit smaller C-F couplings depending on their proximity to the fluorine atom.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a crucial technique for fluorinated compounds. Two distinct signals are expected for this molecule.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

| -CF₃ | -65 to -75 | s |

| Ar-F | -100 to -120 | m |

Causality Behind Predictions:

-

The trifluoromethyl group will appear as a singlet in a proton-decoupled spectrum at a characteristic upfield chemical shift.

-

The aromatic fluorine will have a chemical shift typical for a fluorine atom on a benzene ring and will be split by the neighboring aromatic protons.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are present in the aromatic region of the target molecule).

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

| 226/228 | [M]⁺ (Molecular ion) |

| 207/209 | [M-F]⁺ |

| 157/159 | [M-CF₃]⁺ |

| 129/131 | [M-COCF₃]⁺ |

| 69 | [CF₃]⁺ |

Causality Behind Predictions:

-

The molecular ion peak ([M]⁺) will show a characteristic isotopic pattern (approximately 3:1 ratio for M and M+2) due to the presence of one chlorine atom.

-

The fragmentation is expected to be driven by the cleavage of the bonds adjacent to the carbonyl group.

-

Loss of a fluorine atom from the trifluoromethyl group can occur.

-

The most significant fragmentation will likely be the loss of the trifluoromethyl radical (•CF₃) to form a stable acylium ion.

-

Cleavage of the bond between the carbonyl carbon and the aromatic ring will lead to the formation of a chlorofluorophenyl radical and the trifluoroacetyl cation.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), or via direct infusion. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique.

-

Ionization: Ionize the sample using the chosen method. EI is a hard ionization technique that will induce significant fragmentation, while ESI and APCI are softer techniques that will likely show a more prominent molecular ion peak.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Predicted Infrared Spectrum

Table 5: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1700 - 1720 | C=O stretch | Ketone |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1300 - 1100 | C-F stretch | Trifluoromethyl |

| 1250 - 1200 | C-F stretch | Aryl-F |

| 850 - 800 | C-Cl stretch | Aryl-Cl |

Causality Behind Predictions:

-

The carbonyl (C=O) stretch is a strong, sharp band and is a key diagnostic peak for ketones. Its position is influenced by the electron-withdrawing trifluoromethyl group.

-

The C-F stretching vibrations of the CF₃ group will result in one or more strong absorption bands in the fingerprint region.

-

The aromatic C=C stretching vibrations will appear as a series of bands of variable intensity.

-

The C-Cl stretch will be a weaker band in the lower frequency region of the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

-

Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the synthesis, purification, and comprehensive spectroscopic analysis of this compound.

Conclusion

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Gunther, H. (2013).

- de Hoffmann, E., & Stroobant, V. (2007).

-

A Comprehensive Guide to ¹⁹F NMR Spectroscopy. (n.d.). Retrieved from [Link]

Characterizing the Solubility of 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone: A Methodological Framework

An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1][2] 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone represents a compound of significant interest, combining multiple halogen substitutions that are expected to modulate its physicochemical behavior. As with any novel compound in the drug development pipeline, a thorough understanding of its aqueous solubility is a critical first step, as this fundamental property dictates bioavailability, formulation strategies, and overall therapeutic potential.[3][4]

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to experimentally determine and interpret the solubility of this compound. Moving beyond a simple data sheet, this document outlines the theoretical underpinnings of solubility, provides a detailed, field-proven experimental protocol using the gold-standard shake-flask method, and discusses the critical factors that influence this property. Our objective is to equip scientists with a robust methodology to generate reliable and reproducible solubility data, thereby enabling informed decision-making in early-stage research and development.

Physicochemical Profile and Theoretical Considerations

Table 1: Predicted Physicochemical Properties of this compound (Note: Values are derived from the close structural analog, 4'-Chloro-2,2,2-trifluoroacetophenone, and require experimental verification for the target compound.)

| Property | Predicted Value / Characteristic | Source |

| Molecular Formula | C₈H₃ClF₄O | N/A |

| Molecular Weight | 226.55 g/mol | N/A |

| Appearance | White to off-white solid or powder | [5] |

| Melting Point | Expected near 24-26 °C | [6][7] |

| Boiling Point | Expected near 180-183 °C | [6][7] |

| Density | Expected near 1.4 g/mL at 25 °C | [6][7] |

| Aqueous Solubility | Predicted to be sparingly soluble to poorly soluble | [8] |

| pKa | Not determined; compound is likely a neutral molecule | N/A |

The presence of the highly electronegative trifluoromethyl group and the aromatic chlorine atom suggests the compound will have low aqueous solubility.[8] The determination of solubility is not merely the measurement of a single number; it is the characterization of an equilibrium state between the undissolved solid and the saturated solution.[4] For pharmaceutical applications, two types of solubility are often considered:

-

Thermodynamic Solubility: The true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure, pH) when the system has reached equilibrium. This is the gold-standard measurement for biopharmaceutical classification.

-

Kinetic Solubility: This measures the concentration of a compound when it begins to precipitate from a solution prepared by diluting a high-concentration stock (often in DMSO). It is a high-throughput screening parameter but can often overestimate the true thermodynamic solubility.[4]

This guide will focus on determining the more definitive thermodynamic solubility.

Experimental Determination of Thermodynamic Solubility

The Shake-Flask method is the most widely accepted and reliable technique for determining equilibrium solubility and is recommended by regulatory bodies for its robustness.[9][10] The causality behind this choice is its direct measurement of the compound's concentration in a saturated solution at equilibrium, providing a true representation of its thermodynamic potential.

Required Materials and Equipment

-

This compound (purity >98%)

-

Glass scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (4-decimal places)

-

Calibrated pH meter

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks, pipettes, and syringes

-

Solvents:

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Buffers covering a physiological pH range (e.g., pH 1.2, 4.5, 6.8)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Dimethyl sulfoxide (DMSO) (for stock solution preparation)

-

Step-by-Step Protocol: Shake-Flask Method

This protocol is designed as a self-validating system. By ensuring an excess of solid material is present throughout the experiment, we guarantee that the resulting solution is truly saturated, a cornerstone of trustworthy solubility measurement.

-

Preparation of Media: Prepare all aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and verify their pH using a calibrated meter. Pre-saturate the buffers by adding a small amount of the test compound, stirring for ~1 hour, and filtering to prevent the depletion of the compound into the headspace or onto vessel walls during the main experiment.

-

Compound Addition: Add an excess amount of this compound to a series of glass vials. A common starting point is to add ~2-5 mg of the compound to 1 mL of the respective buffer. The key is to ensure that undissolved solid remains visible at the end of the experiment.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment, typically at 25 °C (for standard solubility) and 37 °C (to simulate physiological conditions).[9] Agitate the samples for a minimum of 24 to 48 hours. This extended duration is critical to ensure that the system reaches a true thermodynamic equilibrium between the solid and liquid phases.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe. It is imperative not to disturb the solid material at the bottom.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean collection vial. This step is crucial to remove all undissolved microparticulates. Causality Note: The choice of filter material is important. Use a low-binding filter (e.g., PVDF) and discard the first ~200 µL of filtrate to saturate any potential binding sites on the filter membrane, preventing loss of the analyte.

-

Sample Dilution: Accurately dilute the filtered saturate with a suitable mobile phase or solvent mixture to bring its concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analytical Quantification: Analyze the diluted samples using a validated HPLC method to determine the compound's concentration. Simultaneously, analyze a set of calibration standards prepared from a stock solution of known concentration (typically in DMSO, diluted in mobile phase).

-

Data Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or µM, specifying the solvent and temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Key Factors Influencing Solubility

The solubility of this compound is not a static value but is influenced by several interconnected physicochemical parameters. A comprehensive characterization must account for these variables.

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature as the dissolution process is often endothermic. Characterizing solubility at both ambient (25 °C) and physiological (37 °C) temperatures is standard practice in pharmaceutical development.[9]

-

pH: While the target compound is likely neutral, many drug candidates are weak acids or bases. For such compounds, solubility can change dramatically with pH as the molecule transitions between its neutral and ionized forms. The ionized form is typically much more water-soluble. Even for neutral compounds, pH can influence the stability of the molecule over the course of a multi-day experiment.

-

Solid-State Properties (Polymorphism): The crystalline form of the solid can significantly impact solubility.[11] Amorphous forms are generally more soluble but less stable than their crystalline counterparts. It is crucial to characterize the solid form both before and after the solubility experiment (e.g., via XRPD) to ensure no phase transitions have occurred, which would invalidate the results.

-

Solvent Composition: The polarity and hydrogen bonding capacity of the solvent are primary determinants of solubility. While aqueous solubility is the main focus, understanding solubility in organic solvents or co-solvent mixtures can be vital for formulation, synthesis, and purification processes.

Visualization of Influencing Factors

The diagram below conceptualizes the relationship between core physicochemical properties and the resulting solubility.

Caption: Key Factors Modulating Compound Solubility.

Conclusion

Determining the solubility of this compound is a foundational step in its evaluation for any application, particularly in drug development. The value lies not in a single number but in a comprehensive profile that characterizes its behavior under various relevant conditions (pH, temperature). By employing a robust, well-controlled methodology like the Shake-Flask protocol, researchers can generate high-quality, reliable data. This information is indispensable for guiding medicinal chemistry efforts, designing effective formulations, and ultimately understanding the biopharmaceutical potential of this and other novel fluorinated compounds.

References

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O . Rheolution. Available from: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds . American Pharmaceutical Review. Available from: [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility . ResearchGate. Available from: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. Available from: [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments . China Pharmacy. Available from: [Link]

-

4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE Three Chongqing Chemdad Co. Chemdad. Available from: [Link]

-

Innovate with Fluorine: Applications of 4-Amino-2,2,2-trifluoroacetophenone . Medium. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. rheolution.com [rheolution.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE CAS#: 321-37-9 [m.chemicalbook.com]

- 7. 4′-氯-2,2,2-三氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. researchgate.net [researchgate.net]

The Trifluoromethyl Group in Acetophenones: A Nexus of Reactivity and Application

An In-Depth Technical Guide:

This guide provides a comprehensive analysis of the reactivity imparted by the trifluoromethyl (CF3) group on the acetophenone scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple reaction schemes to explore the fundamental electronic principles governing this unique reactivity. We will dissect the causality behind experimental observations and provide actionable protocols, grounded in authoritative literature, to empower your own research and development endeavors.

The Dominant Influence: Electronic Architecture of Trifluoroacetophenone

The trifluoromethyl group is far more than a simple methylated analogue. It is one of the most powerful electron-withdrawing groups in organic chemistry, a property that dictates the entire reactivity profile of the molecule.[1] This influence stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I). This pull of electron density is transmitted through the sigma bonds to the adjacent carbonyl carbon.

The consequences are profound:

-

Extreme Carbonyl Electrophilicity: The CF3 group drastically enhances the electrophilic character of the carbonyl carbon.[1][2] This makes 2,2,2-trifluoroacetophenone and its derivatives exceptionally susceptible to attack by nucleophiles, far more so than standard acetophenone.[3][4]

-

Enhanced Stability of Intermediates: While withdrawing density from the ground state, the CF3 group can stabilize negatively charged intermediates formed during nucleophilic additions.

-

Modulation of Physicochemical Properties: In a broader context, particularly for drug development, the CF3 group increases lipophilicity, enhances metabolic stability due to the strength of the C-F bond, and can improve binding affinity with biological targets.[5][6] It is frequently employed as a bioisostere for groups like chlorine or even nitro groups.[5][6][7][8]

The following diagram illustrates the powerful inductive effect and the resulting polarization of the trifluoroacetyl moiety.

Caption: Inductive electron withdrawal by the CF3 group enhances carbonyl electrophilicity.

The Epicenter of Reactivity: Reactions at the Carbonyl Group